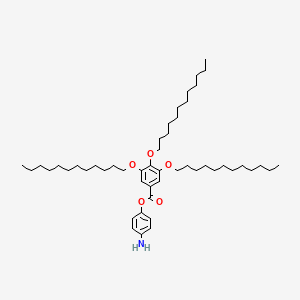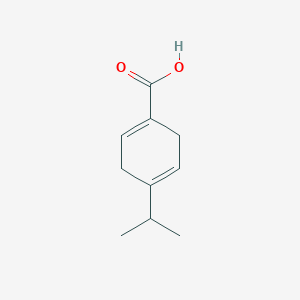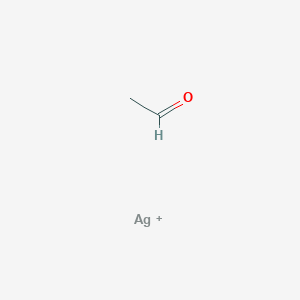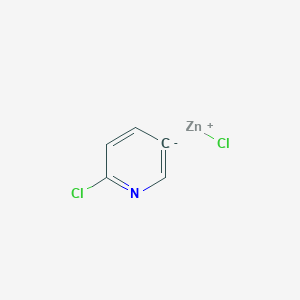![molecular formula C9H8ClN3S B12573290 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-46-2](/img/structure/B12573290.png)
4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with thiourea to form the intermediate 3-chlorobenzylthiourea. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Bromophenyl)methyl]-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets, making it a valuable candidate for various applications in research and industry .
Propriétés
Numéro CAS |
642462-46-2 |
|---|---|
Formule moléculaire |
C9H8ClN3S |
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-2-7(4-8)5-13-6-11-12-9(13)14/h1-4,6H,5H2,(H,12,14) |
Clé InChI |
RNEZKURBGZKZLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CN2C=NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)

![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)

![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)



![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
